molecular formula C9H11ClN2O B1284949 5-amino-2-chloro-N,N-dimethylbenzamide CAS No. 946691-01-6

5-amino-2-chloro-N,N-dimethylbenzamide

Cat. No. B1284949
CAS RN: 946691-01-6
M. Wt: 198.65 g/mol
InChI Key: ILLLGMRFFXTLQR-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N,N-dimethylbenzamide, also known as 5-ACDM, is an important organic compound used in pharmaceuticals and biochemistry. It is a derivative of benzamide, a simple aromatic amide, and is a common intermediate in the synthesis of various small molecules. The compound is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is also used in the synthesis of some pesticides and herbicides. 5-ACDM is a versatile organic compound, and its properties and applications are of interest to scientists and chemists.

Safety and Hazards

The compound is harmful if swallowed or inhaled . It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-amino-2-chloro-N,N-dimethylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce necrotic cell death in mammalian cells . The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to changes in their activity or function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce necrotic cell death, which can significantly impact cellular processes . The compound’s ability to alter gene expression and disrupt normal cellular metabolism makes it a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression. The compound’s mechanism of action involves binding to specific sites on enzymes or proteins, altering their activity and leading to downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its efficacy and impact on cells . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects. Understanding the dosage-dependent effects of the compound is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s efficacy and impact on cellular processes .

properties

IUPAC Name

5-amino-2-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLLGMRFFXTLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588613
Record name 5-Amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946691-01-6
Record name 5-Amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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